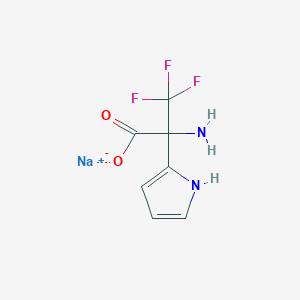

sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

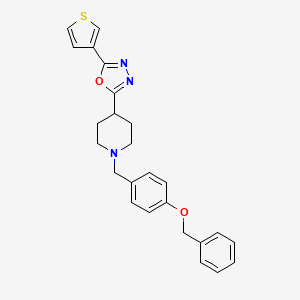

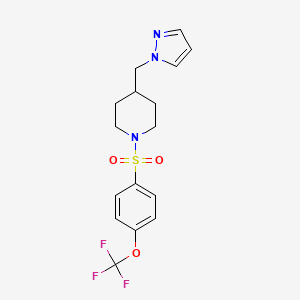

The compound sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is not directly mentioned in the provided papers. However, the papers discuss various sodium salts and their roles in catalyzing the synthesis of heterocyclic compounds, which are structurally related to the compound . These sodium salts include sodium alginate, sodium citrate, and sodium tetrafluoroborate, which are used as catalysts in the synthesis of pyran and pyrimidine derivatives, as well as in the formation of dihydropyrrole thiones .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves one-pot reactions where sodium salts act as catalysts. For instance, sodium alginate is used for the domino synthesis of 2-amino-3-cyano-4H-pyran derivatives through a three-component condensation process . Similarly, sodium citrate catalyzes the formation of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles in aqueous ethanol . Sodium tetrafluoroborate is another example, catalyzing the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones . These methods highlight the potential for sodium-based catalysts in the synthesis of complex organic compounds, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the studies are characterized by heterocyclic frameworks, which are common in medicinal chemistry. For example, the pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines synthesized from sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate feature complex nitrogen-containing rings . These structures are indicative of the potential complexity and diversity of this compound's molecular structure.

Chemical Reactions Analysis

The chemical reactions described in the papers involve multi-component condensation reactions, where sodium salts facilitate the formation of carbon-nitrogen bonds to construct the heterocyclic core of the compounds. The reactions proceed under mild conditions, often in eco-friendly solvents, and result in high yields of the desired products . These reactions are relevant to understanding the potential chemical behavior of this compound in various synthetic contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the papers provide insights into the properties of similar compounds. For example, the high yields and excellent purity of the synthesized pyran derivatives suggest good stability and reactivity under the reaction conditions used . The use of sodium salts as catalysts also implies that the compound may have favorable solubility in polar solvents, which is a valuable property for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Derivatives

Reactions with Nucleophiles : Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate can react with various nucleophiles, leading to the formation of diverse heterocyclic compounds. Such reactions are instrumental in the synthesis of various trifluoromethyl-containing heterocyclic derivatives, which are crucial in different chemical research fields (Sokolov & Aksinenko, 2010).

Synthesis of Alkyl Amino-pyrroles : The compound can be used as a building block for the synthesis of alkyl amino-pyrroles. This process, leveraging the azirine ring expansion strategy, is important in the synthesis of various organic compounds (Khlebnikov et al., 2018).

Applications in Material Science

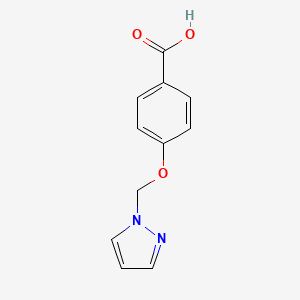

Water Oxidation Catalysis : this compound can be utilized in water oxidation catalysis. This is a crucial area in material science and chemistry, particularly in the development of sustainable and efficient energy systems (Parent et al., 2014).

Luminescence Properties in Salts : The compound's involvement in the structure of various salts, like alkali metals, can relate to their luminescence properties. This application is significant in the development of materials with specific optical characteristics (Tafeenko et al., 2009).

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds : It plays a role in the synthesis of heterocyclic compounds like pyrroles, pyrazines, and pyrimidines, which are pivotal in pharmaceutical research and development (Goto et al., 1999).

Chemosensory Applications : The compound's derivatives can be used in the detection of metal ions in aqueous solutions, an essential aspect of environmental monitoring and protection (Wu et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Eigenschaften

IUPAC Name |

sodium;2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2.Na/c8-7(9,10)6(11,5(13)14)4-2-1-3-12-4;/h1-3,12H,11H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEBFALJNZVNKN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C(=O)[O-])(C(F)(F)F)N.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)

![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)